molecular formula C26H22N4O3 B3046190 3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-61-4

3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3046190
CAS RN: 1207046-61-4
M. Wt: 438.5
InChI Key: YCEBWMUNRDVUBJ-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and tolyl groups.", "Starting Materials": [ "2,5-dimethylaniline", "2-chloroacetyl chloride", "p-toluidine", "sodium azide", "ethyl chloroformate", "2-amino-4-methylquinazoline", "4-fluorobenzoic acid", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-N-(2,5-dimethylphenyl)acetamide by reacting 2,5-dimethylaniline with 2-chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of 2-amino-4-methylquinazoline by reacting 2-chloro-N-(2,5-dimethylphenyl)acetamide with sodium azide in the presence of ethanol.", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-2-amino-4-methylquinazoline by reacting 2-amino-4-methylquinazoline with 4-fluorobenzoic acid in the presence of triethylamine and N,N-dimethylformamide.", "Step 4: Synthesis of 3-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)-2-amino-4-methylquinazolin-1-ium-4-olate by reacting 3-(2,5-dimethylphenyl)-2-amino-4-methylquinazoline with acetic anhydride and sodium acetate in the presence of sulfuric acid.", "Step 5: Synthesis of 3-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)-2-chloro-4-methylquinazolin-1-ium-4-olate by reacting 3-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)-2-amino-4-methylquinazolin-1-ium-4-olate with hydrogen peroxide in the presence of sodium hydroxide.", "Step 6: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)-2-chloro-4-methylquinazolin-1-ium-4-olate with p-toluidine and ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide." ] }

CAS RN

1207046-61-4

Product Name

3-(2,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O3

Molecular Weight

438.5

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-9-12-19(13-10-16)24-27-23(33-28-24)15-29-21-7-5-4-6-20(21)25(31)30(26(29)32)22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3

InChI Key

YCEBWMUNRDVUBJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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